![molecular formula C18H21N7O B2378250 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920207-43-8](/img/structure/B2378250.png)
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
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Overview
Description
The compound “1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule that contains a triazolopyrimidine core structure . It has been used as a reactant in the synthesis, biochemical, and molecular modeling studies of 2,9-disubstituted-N6-(arylcarbamoyl)-8-azaadenines .
Synthesis Analysis
The synthesis of similar compounds involves the use of 4-amino pyridine (4-AP) and other reactants . A simple, rapid, and effective synthesis of pyrazolopyrimidine triazole derivative from 1,3-dipolar cycloaddition reaction of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate has been reported .Molecular Structure Analysis
In the 1H NMR, compounds similar to the one have shown peaks in the range of δ 9.51–10.13, which represent N–H proton .Chemical Reactions Analysis
The compound has shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively, compared to the control drug sorafenib .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 649.3±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It also has a molar refractivity of 122.9±0.5 cm3 and a polar surface area of 80 Å2 .Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Evaluation
Synthesis of Pyrano[2,3-d]pyrimidines and Triazolo[1,5-c]pyrimidines : A study by El-Agrody et al. (2001) highlights the synthesis of novel pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines, exploring their antimicrobial activities. These compounds show promise in drug discovery due to their antimicrobial properties (El-Agrody et al., 2001).
Antimicrobial and Antitumor Agents : Research by Said et al. (2004) focused on the synthesis and biological evaluation of thiazolopyrimidines and their derivatives as potential antimicrobial and antitumor agents. This study demonstrates the utility of these compounds in medicinal chemistry and their potential for therapeutic applications (Said et al., 2004).
Antihypertensive Activity : A series of triazolopyrimidines with piperazine moieties were synthesized and evaluated for antihypertensive activity by Bayomi et al. (1999). Compounds showing promising activity could be explored further for the development of new antihypertensive drugs (Bayomi et al., 1999).
Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Such studies contribute to the identification of new compounds with potential use in combating microbial infections (Bektaş et al., 2007).
5-HT2 Antagonist Activity : The synthesis and evaluation of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives for 5-HT2 and alpha 1 receptor antagonist activity were reported by Watanabe et al. (1992). This work contributes to the development of compounds with potential therapeutic applications in neuropsychiatric disorders (Watanabe et al., 1992).
Adenosine A2a Receptor Antagonists : Vu et al. (2004) reported on the synthesis and evaluation of triazolotriazine derivatives as potent and selective adenosine A2a receptor antagonists, highlighting their potential in treating neurological disorders like Parkinson's disease (Vu et al., 2004).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within certain cell lines .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell death through apoptosis .
Pharmacokinetics
The compound’s IC50 values range from 0.057 ± 0.003 to 0.119 ± 0.007 μM, indicating a strong binding affinity to its target .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48 to 90 nM .
Safety and Hazards
properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-2-15(26)23-8-10-24(11-9-23)17-16-18(20-13-19-17)25(22-21-16)12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQACGTOCAFIVIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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